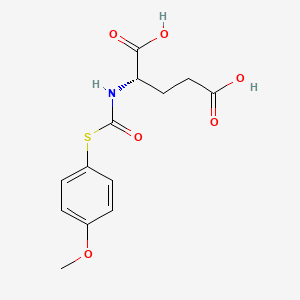

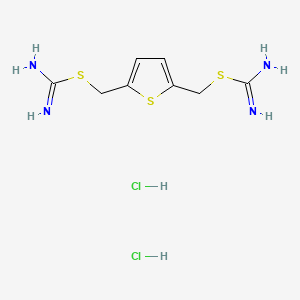

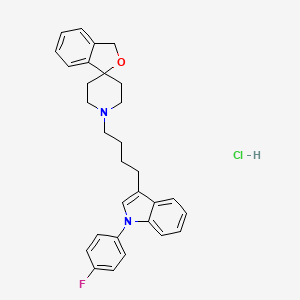

![molecular formula C11H10N2S B1663729 6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene

Overview

Description

RWJ 52353 is a selective, orally active ligand for the alpha-2D adrenergic receptor. It binds to alpha-2D, alpha-2A, alpha-2B, and alpha-1 receptors with varying affinities. This compound exhibits analgesic efficacy in mouse abdominal irritation tests, making it a potential candidate for pain management research .

Mechanism of Action

Target of Action

RWJ 52353 is a selective, orally active ligand for the α2D adrenoceptor . It binds to α2D, α2A, α2B, and α1 receptors . The α2D adrenoceptor is a subtype of the α2 adrenergic receptor, which is a type of G protein-coupled receptor (GPCR) that is widely distributed in the body and plays a crucial role in the nervous system.

Mode of Action

RWJ 52353 acts as an agonist at the α2D adrenoceptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions inside the cell. The binding affinities (Ki) for α2D, α2A, α2B, and α1 receptors are 1.5, 254, 621, and 443 nM respectively .

Biochemical Pathways

The activation of the α2D adrenoceptor by RWJ 52353 leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell. This can result in various downstream effects, including a reduction in neurotransmitter release, which can lead to analgesic effects .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability.

Result of Action

RWJ 52353 exhibits analgesic efficacy in a mouse abdominal irritation test (MAIT), with an ED50 of 15.1 mg/kg . This suggests that the compound may have potential as a pain reliever.

Biochemical Analysis

Biochemical Properties

RWJ 52353 binds to α2D, α2A, α2B, and α1 receptors, with K i s of 1.5, 254, 621, and 443 nM respectively . This indicates that RWJ 52353 interacts with these receptors, potentially altering their function and influencing biochemical reactions within the cell.

Cellular Effects

RWJ 52353 has been shown to have an impact on cellular processes. It exhibits analgesic efficacy, suggesting that it may influence pain signaling pathways within cells . Additionally, it has been found to regulate the organic cation transporter (OCT) subtype, inhibiting rOCT1 and rOCT2 with IC50s of 100 μM and 20 μM respectively .

Molecular Mechanism

The molecular mechanism of RWJ 52353 involves its binding to α2D, α2A, α2B, and α1 receptors . This binding can influence the activity of these receptors, potentially leading to changes in cellular signaling, enzyme activity, and gene expression.

Dosage Effects in Animal Models

In animal models, RWJ 52353 has demonstrated analgesic activity in abdominal tests in rats and mice

Transport and Distribution

RWJ 52353 has been found to regulate the organic cation transporter (OCT) subtype This suggests that it may be transported and distributed within cells and tissues via these transporters

Preparation Methods

RWJ 52353 can be synthesized through multiple routes. One method involves the reaction of 4-iodo-1-tritylimidazole with ethylmagnesium bromide to produce a Grignard reagent. This reagent is then added to 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one to afford the tertiary alcohol . Industrial production methods for RWJ 52353 are not widely documented, but the synthetic route mentioned provides a basis for laboratory-scale preparation.

Chemical Reactions Analysis

RWJ 52353 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

RWJ 52353 has several scientific research applications:

Chemistry: It is used as a ligand in studies involving adrenergic receptors.

Biology: The compound is employed in research on pain management and neuronal signaling.

Medicine: RWJ 52353’s analgesic properties make it a candidate for developing new pain relief medications.

Comparison with Similar Compounds

RWJ 52353 is unique due to its high selectivity for the alpha-2D adrenergic receptor. Similar compounds include:

Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and ADHD.

Dexmedetomidine: Another alpha-2 adrenergic agonist used for sedation in intensive care settings.

Guanfacine: Used to treat ADHD and high blood pressure, it also targets alpha-2 adrenergic receptors.

Compared to these compounds, RWJ 52353’s selectivity for the alpha-2D subtype makes it particularly valuable for research focused on this specific receptor .

Properties

IUPAC Name |

5-(6,7-dihydro-1-benzothiophen-4-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h2,4-7H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADWHDQAKDYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CS2)C(=C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

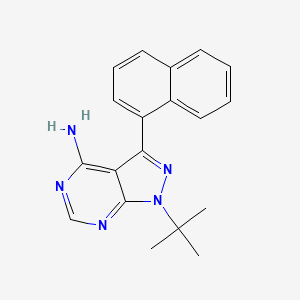

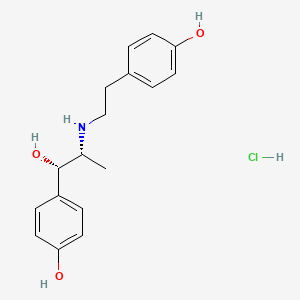

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)